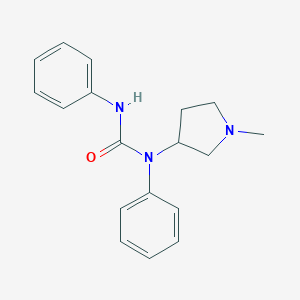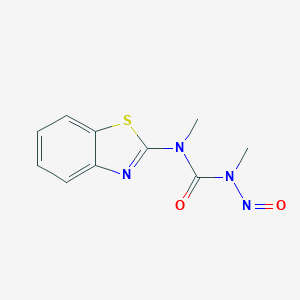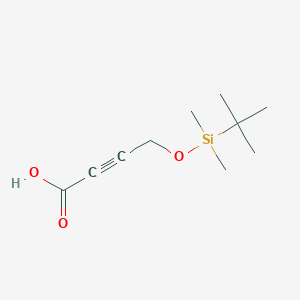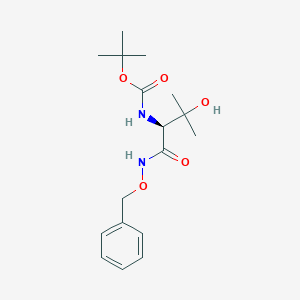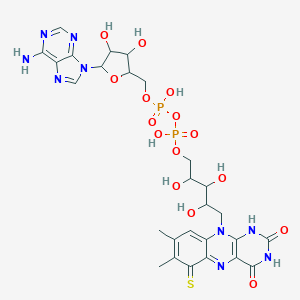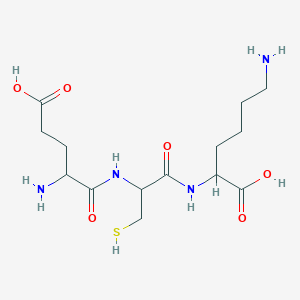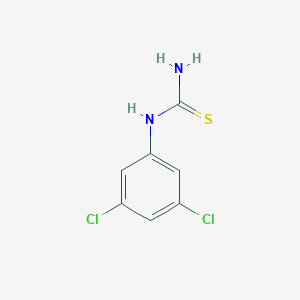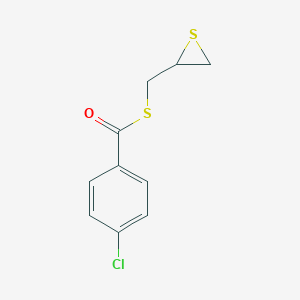
p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester, also known as Ellman's reagent, is a widely used chemical compound in scientific research. It is a thiol-specific reagent that is used to measure the concentration of free thiols in proteins and other biological molecules. Ellman's reagent is also used in the synthesis of various compounds and has numerous applications in biochemical and physiological research.
Mecanismo De Acción
P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent reacts with free thiols in biological molecules to form a mixed disulfide. The reaction is based on the reduction of the disulfide bond in p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent by the thiol group of the biological molecule. The reaction results in the formation of a yellow-colored compound that can be quantified using a spectrophotometer.
Efectos Bioquímicos Y Fisiológicos
P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent has numerous biochemical and physiological effects. It is a thiol-specific reagent that can modify the structure and function of proteins and enzymes. The modification of thiol groups can alter the activity of enzymes and affect the function of proteins. p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent is also used to study the redox state of biological molecules and to investigate the role of thiol groups in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent has several advantages for lab experiments. It is a simple and reliable method for the quantification of free thiols in biological molecules. The reaction is fast and can be carried out under mild conditions. p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent is also widely available and can be used in various applications. However, p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent has some limitations. It is not specific to cysteine residues and can react with other thiol-containing molecules. The reaction can also be affected by the presence of other reducing agents in the sample.
Direcciones Futuras
There are several future directions for the use of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent in scientific research. One area of interest is the development of new thiol-specific reagents that can overcome the limitations of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent. Another area of interest is the application of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent in the study of oxidative stress and redox signaling in biological systems. Additionally, the use of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent in the development of thiol-modified drugs and biomaterials is an area of growing interest.
Métodos De Síntesis
P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent can be synthesized from p-chlorothiobenzoic acid and S-2,3-epithiopropyl ester. The reaction takes place in the presence of a base such as triethylamine and yields the final product as a yellow crystalline powder.
Aplicaciones Científicas De Investigación
P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent is widely used in scientific research for the quantification of free thiols in biological molecules. It is used to measure the concentration of free cysteine residues in proteins, enzymes, and other biological molecules. p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent is also used in the synthesis of various compounds, including peptides and thiol-modified oligonucleotides.
Propiedades
Número CAS |
109963-13-5 |
|---|---|
Nombre del producto |
p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester |
Fórmula molecular |
C10H9ClOS2 |
Peso molecular |
244.8 g/mol |
Nombre IUPAC |
S-(thiiran-2-ylmethyl) 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C10H9ClOS2/c11-8-3-1-7(2-4-8)10(12)14-6-9-5-13-9/h1-4,9H,5-6H2 |
Clave InChI |
SZLZSEGHHKJSBT-UHFFFAOYSA-N |
SMILES |
C1C(S1)CSC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1C(S1)CSC(=O)C2=CC=C(C=C2)Cl |
Sinónimos |
p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



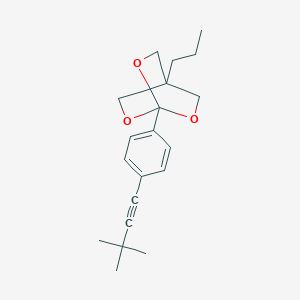
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)

![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
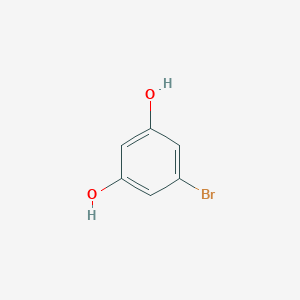
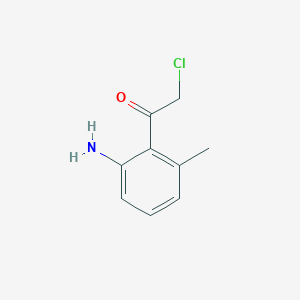
![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)
